Eliglustat tartrate

Description

Properties

IUPAC Name |

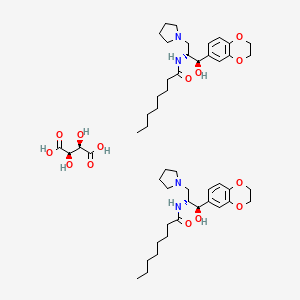

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBARPMUNHKBIQ-VTHUDJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239166 | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928659-70-5 | |

| Record name | Eliglustat tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide: The Mechanism of Action of Eliglustat Tartrate in Lysosomal Storage Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat tartrate is a potent and specific inhibitor of glucosylceramide synthase, the enzyme catalyzing the initial step in the biosynthesis of most glycosphingolipids. This technical guide provides a detailed overview of the mechanism of action of eliglustat, a substrate reduction therapy primarily for Gaucher disease type 1. This document covers the core biochemical pathways, summarizes pivotal quantitative data, outlines key experimental protocols, and presents visual diagrams of the molecular interactions and their systemic effects.

Introduction to Gaucher Disease and Substrate Reduction Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene. These mutations lead to a deficiency of the enzyme acid β-glucosidase (glucocerebrosidase), causing the lysosomal accumulation of its substrate, glucosylceramide (GL-1), within macrophages.[1][2] This accumulation results in the formation of characteristic "Gaucher cells" that infiltrate organs like the spleen, liver, and bone marrow, leading to hepatosplenomegaly, hematological abnormalities, and skeletal disease.[1][2]

While enzyme replacement therapy (ERT) has been a standard of care, an alternative approach is Substrate Reduction Therapy (SRT).[3] SRT aims to decrease the rate of substrate synthesis to a level that the patient's residual enzyme activity can manage, thereby preventing its pathological accumulation.[3][4][5] Eliglustat is a second-generation SRT agent approved for the long-term treatment of Gaucher disease type 1.[1][2]

Molecular Target: Glucosylceramide Synthase (GCS)

The molecular target of eliglustat is glucosylceramide synthase (GCS), an enzyme located in the Golgi apparatus. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[6][7] This reaction is the first committed step in the biosynthesis of hundreds of complex glycosphingolipids.[6][7]

dot

Caption: Biosynthesis of Glucosylceramide and Inhibition by Eliglustat.

Core Mechanism of Action

Eliglustat is a ceramide analogue that functions as a highly specific and potent inhibitor of GCS.[7] By partially inhibiting GCS, eliglustat reduces the rate of GL-1 synthesis.[2][8] This reduction helps restore the balance between the synthesis of glycosphingolipids and their impaired degradation in Gaucher patients, alleviating the lysosomal accumulation of GL-1 and mitigating disease pathology.[7][8][9]

dot

Caption: Cellular Mechanism of Eliglustat in Gaucher Disease.

Quantitative Data Summary

The potency and efficacy of eliglustat are well-documented through in vitro studies and extensive clinical trials.

Table 1: In Vitro Potency and Selectivity of Eliglustat

| Parameter | Enzyme/Cell Source | Value (IC₅₀) |

| GCS Inhibition | Intact MDCK cells | 20 nM[6][10] |

| Human GCS | 24 nM[7][10] | |

| Selectivity | ||

| Lysosomal Glucocerebrosidase | >2500 µM[6] | |

| Non-lysosomal Glycosylceramidase | 1600 µM[6] | |

| β-glucosidase I and II | >2500 µM[6] |

Table 2: Clinical Efficacy in Treatment-Naïve Patients (Phase 3 ENGAGE Trial)

| Parameter | Baseline (Mean) | Change After 4.5 Years (Mean) |

| Spleen Volume (multiples of normal) | 17.1 | -66%[11][12] |

| Liver Volume (multiples of normal) | 1.5 | -23%[11][12] |

| Hemoglobin (g/dL) | 11.9 | +1.4[11][12] |

| Platelet Count (x 10⁹/L) | 67.6 | +87%[11][12] |

| Bone Mineral Density (Spine T-score) | -1.07 (Osteopenia) | to -0.53 (Normal)[11][12] |

Key Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay

This in vitro assay quantifies the inhibitory activity of a compound against the GCS enzyme.[13]

dot

Caption: Workflow for a GCS Inhibition Assay.

Methodology Details:

-

Enzyme Preparation: A source of GCS, such as homogenates from cultured cells or isolated liver microsomes, is prepared and protein concentration is quantified.[14]

-

Reaction: The enzyme is incubated with a ceramide substrate and radiolabeled UDP-glucose (e.g., [¹⁴C]UDP-glucose) in the presence of varying concentrations of the inhibitor (eliglustat).

-

Lipid Extraction: The reaction is terminated, typically by adding a chloroform/methanol mixture to extract the lipids.

-

Separation and Quantification: The extracted lipids are separated via thin-layer chromatography (TLC). The radiolabeled product, glucosylceramide, is identified and quantified using methods like phosphorimaging or scintillation counting.

-

Data Analysis: The amount of product formed is used to calculate the percentage of GCS inhibition at each eliglustat concentration, from which the IC₅₀ value is determined.

Pharmacokinetics and Metabolism

Eliglustat is an orally administered drug.[6] Its metabolism is critical to its clinical use and is primarily mediated by the cytochrome P450 enzyme CYP2D6 , with a minor contribution from CYP3A4 .[15][16][17] Because the CYP2D6 gene is highly polymorphic, a patient's metabolizer status (e.g., poor, intermediate, normal/extensive, or ultrarapid) must be determined via an FDA-cleared test to establish the correct dosage.[1][2][18] This personalized dosing strategy is essential for ensuring therapeutic efficacy while minimizing the risk of adverse events.[2][18]

dot

References

- 1. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Substrate Reduction Therapeutic Solutions for LSDs - CD BioSciences [lysosomexper.com]

- 6. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]

- 9. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. s3.pgkb.org [s3.pgkb.org]

- 18. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Synthesis and Purification of Eliglustat Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat, an oral substrate reduction therapy for Gaucher disease type 1, functions by inhibiting glucosylceramide synthase. Its chemical synthesis and purification are critical processes that ensure the production of a safe and efficacious drug. This technical guide provides an in-depth overview of the prevalent synthetic routes, detailed experimental protocols for key reactions, and comprehensive purification methodologies for Eliglustat tartrate. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound, chemically known as N-((1R,2R)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide (2R,3R)-2,3-dihydroxysuccinate, is a potent and specific inhibitor of glucosylceramide synthase.[1] The synthesis of this complex molecule with two contiguous chiral centers presents a significant challenge, requiring stereoselective strategies to obtain the desired (1R,2R) configuration. This guide will explore both asymmetric synthesis and chiral resolution approaches, providing a detailed look into the chemical processes involved in its creation and purification.

Chemical Synthesis of Eliglustat

The synthesis of Eliglustat can be broadly categorized into two main strategies: asymmetric synthesis, which aims to create the desired stereoisomer directly, and the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis Routes

Asymmetric synthesis offers an elegant approach to obtaining enantiomerically pure Eliglustat. Several methods have been reported, often employing chiral auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions.

One notable asymmetric synthesis starts from 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde.[3] This approach utilizes a Sharpless asymmetric dihydroxylation and a diastereoselective amination reaction as key steps to establish the correct stereochemistry.[3] Another reported method involves a Crimmins aldol reaction using an Evans auxiliary.[3]

A scalable asymmetric synthesis has also been developed using a Ruthenium(II)-catalyzed asymmetric transfer hydrogenation, which has been demonstrated on a multi-gram scale with high diastereoselectivity and enantiomeric excess.

Racemic Synthesis and Chiral Resolution

An alternative and often more industrially viable approach is the synthesis of a racemic mixture of Eliglustat, followed by a resolution step to isolate the desired (1R,2R)-enantiomer.

A common route to racemic Eliglustat involves the reaction of (S)-(+)-phenylglycinol with phenyl-α-bromoacetate to form 5-phenyl morpholine-2-one.[4] This intermediate is then coupled with 2,3-dihydrobenzo[b][1][2]dioxin-6-carboxaldehyde.[5] Subsequent reaction with pyrrolidine, reduction, and debenzylation yields racemic Eliglustat.[6]

The resolution of the racemic mixture is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. Commonly used resolving agents include di-p-toluoyl-D-tartaric acid and 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP).[1][6] The diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization.[7]

Key Synthetic Intermediates and Transformations

The synthesis of Eliglustat involves several key intermediates and chemical transformations. The following diagram illustrates a generalized synthetic pathway leading to racemic Eliglustat.

Caption: Generalized synthetic pathway to racemic Eliglustat.

Experimental Protocols

Synthesis of Racemic Eliglustat

The following is a representative protocol for the synthesis of racemic Eliglustat, compiled from various sources.[5][6]

Step 1: Synthesis of 2-chloro-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one

-

To a solution of 2,3-dihydrobenzo[b][1][2]dioxine in a suitable solvent such as dichloromethane, add a Lewis acid (e.g., AlCl₃).

-

Cool the mixture and add chloroacetyl chloride dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by crystallization or chromatography.

Step 2: Synthesis of N-(2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-oxoethyl)octanamide

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add triethylamine and then octanoyl chloride.

-

Stir the reaction at room temperature.

-

Wash the reaction mixture with water and brine, then dry over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the product.

Step 3: Synthesis of N-(1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)octanamide

-

To a mixture of paraformaldehyde and pyrrolidine in toluene, add the product from Step 2.

-

Stir the reaction under a nitrogen atmosphere.

-

The product can be isolated as its oxalate salt.

Step 4: Synthesis of Racemic Eliglustat

-

Reduce the keto group of the product from Step 3 using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol).

-

The reaction yields racemic Eliglustat.

Chiral Resolution of Racemic Eliglustat

Using Di-p-toluoyl-D-tartaric acid: [6]

-

Dissolve racemic Eliglustat in a suitable solvent such as methanol or ethanol.

-

Add a solution of di-p-toluoyl-D-tartaric acid in the same solvent.

-

Allow the mixture to crystallize. The di-p-toluoyl-D-tartrate salt of the (1R,2R)-enantiomer will preferentially crystallize.

-

Filter the crystals and wash with a cold solvent.

-

To obtain the free base, treat the diastereomeric salt with a base (e.g., sodium carbonate) and extract with an organic solvent.

Purification of this compound

Purification is a critical final step to ensure the high purity and stability of the active pharmaceutical ingredient (API). The primary methods for purifying Eliglustat are crystallization and salt formation.

Crystallization

Crystallization is employed to purify both the final Eliglustat free base and its tartrate salt. The choice of solvent is crucial for obtaining high purity and yield.

Eliglustat Free Base:

-

Crystalline Eliglustat free base can be obtained from various organic solvents.

Eliglustat Hemitartrate:

-

The hemitartrate salt is the commercial form of Eliglustat.[6]

-

To form the hemitartrate salt, Eliglustat free base is reacted with L-(+)-tartaric acid in a suitable solvent mixture, such as toluene and water.[6]

-

The reaction is typically carried out at a temperature ranging from 20°C to 80°C.[6]

-

The resulting Eliglustat hemitartrate can be isolated by filtration and dried.

Formation of Stable Amorphous Form

In some cases, a stable amorphous form of Eliglustat hemitartrate is desired. This can be prepared by dissolving the crystalline hemitartrate salt in a suitable solvent and then rapidly removing the solvent, for example, by spray drying or evaporation under reduced pressure.[6]

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

Caption: Purification workflow for this compound.

Data Presentation

Summary of Yields and Purity

| Step | Product | Typical Yield (%) | Purity (HPLC) | Reference |

| Friedel-Crafts Acylation | 2-chloro-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one | 85-95 | >98% | [6] |

| Amidation | N-(2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-oxoethyl)octanamide | 80-90 | >98% | [6] |

| Mannich Reaction & Reduction | Racemic Eliglustat | 60-70 (over 2 steps) | >95% | [6] |

| Chiral Resolution | (1R,2R)-Eliglustat | 35-45 (from racemic) | >99% (chiral purity) | [1][6] |

| Salt Formation | Eliglustat Hemitartrate | >95 | >99.5% | [6] |

Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and scale.

Conclusion

The chemical synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions and stereochemistry. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies for obtaining the desired (1R,2R)-enantiomer. Purification through crystallization and the formation of the stable hemitartrate salt are crucial for achieving the high purity required for a pharmaceutical active ingredient. The detailed protocols and workflows presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and manufacturing.

References

- 1. A novel method for preparing Eligulstat through chiral resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof - Google Patents [patents.google.com]

- 6. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

In vitro and in vivo models for studying Eliglustat tartrate efficacy

An In-Depth Technical Guide to In Vitro and In Vivo Models for Studying Eliglustat Tartrate Efficacy

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid beta-glucosidase (glucocerebrosidase, GBA).[1][2] This enzymatic defect leads to the accumulation of its substrate, glucosylceramide (GL-1), primarily within the lysosomes of macrophages, forming what are known as "Gaucher cells".[2] The infiltration of these cells into various organs, including the spleen, liver, and bone marrow, results in a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3]

This compound (brand name Cerdelga®) is an oral substrate reduction therapy (SRT) approved for the long-term treatment of adult patients with Gaucher disease type 1 (GD1).[1][4] Unlike enzyme replacement therapy (ERT), which supplements the deficient enzyme, Eliglustat works by decreasing the production of the substrate that accumulates. This guide provides a detailed overview of the preclinical in vitro and in vivo models that were instrumental in establishing the mechanism of action, potency, and efficacy of Eliglustat, paving the way for its successful clinical development.

Mechanism of Action

Eliglustat is a ceramide analog designed to specifically and potently inhibit the enzyme glucosylceramide synthase (GCS).[1][2][4][5] GCS is the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[5] By partially inhibiting GCS, Eliglustat reduces the rate of GL-1 synthesis to a level that can be managed by the patient's residual GBA activity.[4][6] This restores a better balance between the formation and degradation of glucosylceramide, thereby reducing its accumulation in lysosomes and ameliorating the downstream pathology of Gaucher disease.[4][6]

In Vitro Models for Efficacy Assessment

In vitro models are essential for determining a compound's specific mechanism of action and potency at the cellular level. For Eliglustat, cell-based assays were critical for quantifying its inhibitory effect on GCS and confirming its specificity.

Cell-Based Models

A variety of cell lines have been used to evaluate the in vitro efficacy of Eliglustat. These models allow for the direct measurement of GCS inhibition in either intact cells or cell homogenates. Commonly cited models include:

-

Madin-Darby Canine Kidney (MDCK) cells: Used to determine the IC50 in both intact cells and cell homogenates.[5]

-

Human Erythroleukemia (K562) cells: Utilized to establish the half-maximal inhibitory concentration (IC50) in a human cell line.[7][8]

-

Murine Melanoma cells: Employed in early studies to demonstrate the reduction of glycosphingolipids.[9]

Quantitative Data: GCS Inhibition

The potency of Eliglustat is defined by its IC50 value, which is the concentration of the drug required to inhibit 50% of the GCS enzyme activity.

| Model System | IC50 Value (nM) | Reference |

| MDCK Cell Homogenates | 115 | [5] |

| Intact MDCK Cells | 20 | [5][6] |

| K562 Cells | ~24 | [7][8] |

| In Vitro (unspecified) | 24 | [6] |

Note: The difference in IC50 between cell homogenates and intact cells is attributed to Eliglustat's high lipophilicity, which allows it to concentrate within cells.[5]

Experimental Protocol: In Vitro GCS Inhibition Assay

The following is a generalized protocol for measuring GCS inhibition in a whole-cell assay, based on methodologies described in preclinical studies.

-

Cell Culture: Culture a suitable cell line (e.g., K562 cells) in appropriate media and conditions until they reach a desired confluency.

-

Compound Incubation: Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined period (e.g., 24-72 hours). This allows for the drug to enter the cells and inhibit GCS.

-

Metabolic Labeling (Optional): Introduce a labeled precursor, such as a fluorescently-tagged ceramide analog or radiolabeled glucose, to the cell culture medium. This label will be incorporated into newly synthesized glucosylceramide.

-

Lipid Extraction: After incubation, harvest the cells. Perform a total lipid extraction using a standard method, such as a chloroform/methanol solvent system.

-

Lipid Separation and Quantification:

-

Separate the extracted lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Identify the band or peak corresponding to glucosylceramide.

-

Quantify the amount of labeled glucosylceramide using a suitable detection method (e.g., fluorescence detector, scintillation counting, or mass spectrometry).

-

-

Data Analysis:

-

Calculate the percentage of GCS inhibition for each concentration of Eliglustat relative to the vehicle control.

-

Plot the inhibition percentage against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Models for Efficacy Assessment

In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism setting. Animal models of Gaucher disease were pivotal in demonstrating that Eliglustat could effectively reduce substrate accumulation in relevant tissues.

Animal Models

-

gba Knockout Mouse: While a direct genetic equivalent, this model is not viable for inhibitor studies because the mice die shortly after birth due to a skin permeability defect.[5]

-

gbaD409V/null Mouse: This is a more clinically relevant knock-in mouse model that retains low residual GBA activity, mimicking the human disease state.[5][9] This model was extensively used to assess the in vivo efficacy of Eliglustat.[5][10]

-

Normal Animals (Mice, Rats, Dogs): Wild-type animals were used in preclinical studies to assess the pharmacokinetics, bioavailability, and toxicology of Eliglustat and to confirm its effect on glucosylceramide levels in peripheral tissues.[5]

Quantitative Data: Substrate Reduction in a GD Mouse Model

Studies in the gbaD409V/null mouse model demonstrated a dose-dependent reduction in glucosylceramide levels in key visceral organs affected by Gaucher disease.

| Animal Model | Age | Treatment | Outcome | Reference |

| gbaD409V/null | 10 weeks (Young) | 75-150 mg/kg/day p.o. for 10 weeks | Dose-dependent decrease in tissue GL-1; significant decline in hepatic Gaucher cells. | [5] |

| gbaD409V/null | 7 months (Older) | 75-150 mg/kg/day p.o. for 10 weeks | Arrested age-dependent GL-1 accumulation in kidney, spleen, and liver; decrease in Gaucher cells. | [5][9] |

| gbaD409V/null | 3 months | SRT with Eliglustat | Effective in reducing GL-1 storage in liver, spleen, and lung (to a lesser degree than ERT). | [10][11] |

Experimental Protocol: In Vivo Efficacy Study

The following is a generalized protocol for an in vivo efficacy study using the gbaD409V/null mouse model.

-

Animal Acclimation and Grouping: Acclimate gbaD409V/null mice and wild-type littermate controls to the facility for at least one week. Randomly assign Gaucher mice to treatment groups (e.g., vehicle control, low-dose Eliglustat, high-dose Eliglustat).

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily for the duration of the study (e.g., 8-10 weeks).

-

Monitoring: Monitor animal health and body weight regularly throughout the study.

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for plasma analysis and harvest key organs (liver, spleen, kidney, lung).

-

Tissue Processing: Weigh the organs to assess organomegaly. A portion of each tissue should be flash-frozen in liquid nitrogen for biochemical analysis, while another portion can be fixed in formalin for histological analysis.

-

Biochemical Analysis:

-

Extract lipids from the homogenized frozen tissues.

-

Quantify glucosylceramide levels using a validated method such as HPLC or liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Histological Analysis:

-

Embed fixed tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).

-

A pathologist can then examine the slides to quantify the infiltration and number of Gaucher cells in the tissues.

-

-

Data Analysis:

-

Compare organ weights (as a percentage of body weight) between groups.

-

Statistically analyze the differences in tissue glucosylceramide levels between the vehicle-treated and Eliglustat-treated groups.

-

Compare the extent of Gaucher cell infiltration across the different groups.

-

Translation to Clinical Efficacy

The robust preclinical data gathered from these in vitro and in vivo models provided a strong rationale for advancing Eliglustat into human clinical trials. The ENGAGE trial, a pivotal Phase 3, randomized, placebo-controlled study in treatment-naïve GD1 patients, confirmed the efficacy predicted by the animal models.[3][12]

Key Phase 3 Efficacy Data (ENGAGE Trial)

The primary endpoint was the change in spleen volume after 9 months of treatment.[3]

| Efficacy Endpoint | Eliglustat Group | Placebo Group | Absolute Difference | p-value | Reference |

| Spleen Volume (% change from baseline) | -28% | +2% | -30% | <0.0001 | [3][9][12] |

| Hemoglobin (g/dL change from baseline) | +1.22 g/dL | 0 g/dL | +1.2 g/dL | 0.0006 | [9][12] |

| Liver Volume (% change from baseline) | -6.6% | 0% | -7% | 0.0072 | [9][12] |

| Platelet Count (% change from baseline) | +35.5% | -5.5% | +41% | <0.0001 | [9][12] |

Conclusion

The development of this compound is a prime example of a successful bench-to-bedside translational research program. In vitro cell-based models were fundamental in identifying Eliglustat as a potent and specific inhibitor of glucosylceramide synthase. Subsequently, efficacy testing in a clinically relevant in vivo mouse model of Gaucher disease provided critical proof-of-concept, demonstrating that this mechanism of action could translate into a meaningful reduction of the pathological substrate storage in affected organs. The consistency between the preclinical data and the robust, positive outcomes in pivotal human clinical trials underscores the predictive power and essential role of these models in the development of targeted therapies for rare genetic diseases.

References

- 1. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]

- 5. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. dovepress.com [dovepress.com]

- 10. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy | Semantic Scholar [semanticscholar.org]

- 12. fiercepharma.com [fiercepharma.com]

Pharmacokinetics and pharmacodynamics of Eliglustat tartrate in preclinical studies

An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics of Eliglustat Tartrate

Introduction

This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] Developed as a substrate reduction therapy (SRT), eliglustat is primarily indicated for the long-term treatment of Gaucher disease type 1 (GD1), a lysosomal storage disorder characterized by the accumulation of glucosylceramide (GL-1) due to a deficiency in the enzyme acid β-glucosidase.[3][4][5] By inhibiting GCS, eliglustat reduces the rate of GL-1 synthesis to a level that allows the patient's residual enzyme activity to clear the accumulated substrate, thereby ameliorating the systemic manifestations of the disease.[6][7][8] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of eliglustat, detailing its absorption, distribution, metabolism, excretion, and mechanism of action as demonstrated in various in vitro and in vivo models.

Pharmacodynamics

The primary pharmacodynamic effect of eliglustat is the specific inhibition of GCS. This mechanism has been extensively characterized in both cell-based assays and animal models.

In Vitro Activity

Eliglustat is a highly potent inhibitor of GCS. Preclinical studies have demonstrated its specificity, with minimal off-target effects on other enzymes, including those involved in carbohydrate metabolism.[1]

Table 1: In Vitro Inhibitory Activity of Eliglustat

| Target Enzyme/System | Model | IC50 Value | Reference |

| Glucosylceramide Synthase | MDCK Cell Homogenates | 115 nM | [1] |

| Glucosylceramide Synthase | Intact MDCK Cells | 20 nM | [1] |

| Lysosomal Glucocerebrosidase | - | > 2500 µM | [1] |

| Non-lysosomal Glycosylceramidase | - | 1600 µM | [1] |

| β-Glucosidase I and II | - | > 2500 µM | [1] |

| hERG K+ Channel | In Vitro Assay | Inhibition at 8x clinical Cmax | |

| Na+ Channel (hNav1.5) | In Vitro Assay | Inhibition at 117x clinical Cmax | |

| Ca2+ Channel (hCav1.2) | In Vitro Assay | Inhibition at 240x clinical Cmax |

In Vivo Pharmacodynamic Effects

Preclinical studies in various animal models, including a genetically modified mouse model of Gaucher disease, have confirmed the in vivo efficacy of eliglustat in reducing GL-1 levels in relevant tissues.

Table 2: In Vivo Pharmacodynamic Effects of Eliglustat

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Normal Mice, Rats, and Dogs | IV and Oral Administration | Significant, dose-related decreases in spleen, kidney, and liver glucosylceramide content. | [1] |

| gbaD409V/null Mouse (Gaucher Disease Model) | 75 or 150 mg/kg/day p.o. for up to 10 weeks | Decreased accumulation of GL-1 in tissues; significantly reduced the number of enlarged, activated macrophages (Gaucher cells) in the liver. | [1][9] |

| C57BL/KaLwRijHsd Mouse (Multiple Myeloma Model) | Eliglustat-containing chow from day 4 to 23 | Protected from myeloma-induced bone loss; significantly increased bone volume/total volume (BV/TV) and trabecular number (Tb.N); significantly lower osteoclast surface and number. | [10] |

Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of eliglustat.

Absorption and Distribution

Following oral administration, eliglustat is rapidly absorbed. However, bioavailability is generally low across species due to significant first-pass metabolism.[1][8] The drug distributes to various tissues, with high concentrations observed in the liver and kidney.[1] Its distribution into the brain is limited, which is partly attributed to its function as a P-glycoprotein (P-gp) substrate.[1]

Table 3: Pharmacokinetic Parameters of Eliglustat in Preclinical Species (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Rat | 1 | 10 | - | - | [1] |

| Rat | 10 | 285.4 ± 45.7 | 0.58 ± 0.14 | 672.8 ± 102.6 | [2] |

Table 4: Pharmacokinetic Parameters of Eliglustat in Preclinical Species (Intravenous Administration)

| Species | Dose (mg/kg) | Elimination Half-life (min) | Clearance (L/h/kg) | Reference |

| Mouse | 5 | 16 | 6.3 | [1] |

| Rat | 5 | 24 | 8.9 | [1] |

| Dog | 5 | 68 | 4.4 | [1] |

Metabolism and Excretion

Eliglustat is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6 and, to a lesser extent, by CYP3A4.[1][4][7][11] This metabolic profile is a critical consideration for potential drug-drug interactions. The majority of the administered dose is eliminated in the feces, with a smaller portion excreted via the kidneys, primarily as metabolites.[1][8]

Experimental Protocols

In Vitro Glucosylceramide Synthase Inhibition Assay

The inhibitory activity of eliglustat on GCS is typically determined using cell homogenates or intact cells. For example, Madin-Darby Canine Kidney (MDCK) cells can be used.

-

Homogenate Assay: MDCK cells are cultured and harvested. The cells are then homogenized to release the cellular contents, including the GCS enzyme located in the Golgi apparatus. The homogenate is incubated with UDP-glucose, ceramide, and varying concentrations of eliglustat. The formation of glucosylceramide is measured, often using radiolabeled substrates, to determine the concentration of eliglustat that causes 50% inhibition (IC50).[1]

-

Intact Cell Assay: Live MDCK cells are incubated with a precursor of ceramide and varying concentrations of eliglustat. The cells are then lysed, and the amount of newly synthesized glucosylceramide is quantified to determine the IC50 in a cellular context.[1]

In Vivo Efficacy Study in a Gaucher Disease Mouse Model

The gbaD409V/null mouse model, which has low residual β-glucocerebrosidase activity, is used to assess the in vivo efficacy of eliglustat.[1]

-

Animal Dosing: Mice (e.g., 10 weeks or 7 months of age) are administered eliglustat orally, for instance, at doses of 75 or 150 mg/kg/day for a period of several weeks (e.g., 10 weeks).[1]

-

Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues such as the liver, spleen, and kidney are collected.

-

Glucosylceramide Quantification: Lipid extracts from the tissues are analyzed using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of glucosylceramide and assess the reduction compared to vehicle-treated control animals.[9]

-

Histopathology: Liver sections can be stained (e.g., with H&E) to identify and quantify Gaucher cells, providing a cellular-level assessment of efficacy.[9]

Pharmacokinetic Study in Rats

This protocol describes a typical method for determining the pharmacokinetic profile of eliglustat in rats.

-

Animal Dosing: A cohort of rats is administered a single oral dose of eliglustat (e.g., 10 mg/kg).[2]

-

Blood Sampling: Blood samples are collected from the animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of eliglustat are quantified using a validated LC-MS/MS method. A stable isotope-labeled internal standard, such as eliglustat-d4, is used to ensure accuracy and precision.[2]

-

Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Visualizations

Mechanism of Action

The diagram below illustrates the mechanism of action of eliglustat as a substrate reduction therapy for Gaucher disease.

Caption: Mechanism of action of eliglustat in inhibiting glucosylceramide synthesis.

Preclinical Evaluation Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of eliglustat.

Caption: General workflow for the preclinical assessment of eliglustat.

Conclusion

Preclinical studies have robustly characterized this compound as a specific and potent inhibitor of glucosylceramide synthase. The pharmacokinetic profile, while showing low oral bioavailability, demonstrates rapid absorption and distribution to key tissues. The pharmacodynamic effects are consistent across in vitro and in vivo models, showing a clear, dose-dependent reduction in glucosylceramide levels. This extensive preclinical data package provided a strong foundation for the successful clinical development and approval of eliglustat as an oral substrate reduction therapy for Gaucher disease type 1.[1][6][12]

References

- 1. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 4. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. Eliglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Modulating glycosphingolipid metabolism and autophagy improves outcomes in pre-clinical models of myeloma bone disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercepharma.com [fiercepharma.com]

The Role of Eliglustat Tartrate as a Glucosylceramide Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat tartrate, an oral substrate reduction therapy, represents a significant advancement in the management of Gaucher disease type 1 (GD1). As a specific and potent inhibitor of glucosylceramide synthase, eliglustat addresses the fundamental pathophysiology of GD1 by reducing the synthesis of glucosylceramide, the substrate that accumulates due to deficient glucocerebrosidase activity. This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, pharmacokinetics, and experimental basis for the use of this compound in the treatment of GD1.

Introduction to Gaucher Disease and Substrate Reduction Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within the lysosomes of macrophages, leading to the formation of "Gaucher cells."[3][4] The infiltration of these cells into various organs, including the spleen, liver, and bone marrow, causes the characteristic symptoms of GD1, such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1][5]

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to restore the metabolic balance by decreasing the rate of GlcCer biosynthesis to a level that the residual GCase activity can manage.[6][7] Unlike enzyme replacement therapy (ERT), which introduces a functional version of the deficient enzyme, SRT reduces the amount of substrate being produced.[1][8] this compound is a second-generation SRT that offers the convenience of oral administration.[6][9]

Mechanism of Action of this compound

Eliglustat acts as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including GlcCer.[3][10] GCS, localized in the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[11][12] By inhibiting GCS, eliglustat reduces the production of GlcCer, thereby lessening its accumulation in lysosomes and alleviating the downstream pathophysiology of Gaucher disease.[3][13]

dot

Quantitative Data

In Vitro and Preclinical Pharmacology

Eliglustat is a highly potent and specific inhibitor of GCS.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GCS) | 115 nM | MDCK cell homogenates | [10] |

| IC50 (GCS) | 20 nM | Intact MDCK cells | [10] |

| IC50 (GCS) | 24 nM | In vitro | [9] |

| IC50 (β-glucosidase I & II) | > 2500 µM | - | [10] |

| IC50 (lysosomal glucocerebrosidase) | > 2500 µM | - | [10] |

| IC50 (non-lysosomal glycosylceramidase) | 1600 µM | - | [10] |

Clinical Efficacy in Treatment-Naïve GD1 Patients (ENGAGE Trial)

The Phase 3 ENGAGE trial was a randomized, double-blind, placebo-controlled study in treatment-naïve adult patients with GD1.[5][14]

| Parameter | Baseline (Mean ± SD or as indicated) | Change from Baseline at 9 Months (Eliglustat) | Change from Baseline at 9 Months (Placebo) | p-value | Reference |

| Spleen Volume (% of body weight) | 17.3 ± 9.5 MN (multiples of normal) | -27.8% | +2.3% | <0.0001 | [5] |

| Liver Volume (multiples of normal) | 1.5 ± 0.3 MN | -6.6% | +1.4% | 0.0074 | [5] |

| Hemoglobin (g/dL) | 11.9 ± 1.4 | +1.22 g/dL | -0.23 g/dL | <0.0001 | [5] |

| Platelet Count (x 109/L) | 67.6 ± 20.3 | +41.1% | -3.6% | <0.0001 | [5] |

| Glucosylceramide (µg/mL) | 11.5 (median) | -79% (at 4.5 years) | - | - | [15] |

| Glucosylsphingosine (ng/mL) | 518.5 (median) | -52% (at 9 months), -73% (at 18 months) | - | - | [14] |

| Chitotriosidase (nmol/h/mL) | 13,394 (median) | -41% (at 9 months), -64% (at 18 months) | - | - | [14] |

Clinical Efficacy in Patients Switching from ERT (ENCORE Trial)

The Phase 3 ENCORE trial was a randomized, open-label, non-inferiority trial comparing eliglustat to imiglucerase in GD1 patients stabilized on ERT.[16][17]

| Parameter | Eliglustat (at 12 months) | Imiglucerase (at 12 months) | Non-inferiority | Reference |

| Composite Primary Endpoint Met | 85% | 94% | Yes | [17] |

| Mean Hemoglobin (g/dL) | Stable | Stable | Maintained | [16] |

| Mean Platelet Count (x 109/L) | Stable | Stable | Maintained | [16] |

| Mean Spleen Volume (MN) | Stable | Stable | Maintained | [16] |

| Mean Liver Volume (MN) | Stable | Stable | Maintained | [16] |

Pharmacokinetics

| Parameter | Value | Population | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~1.5 - 3 hours | Healthy Volunteers | [9][18] |

| Terminal Half-life (t1/2) | ~6 hours | Healthy Volunteers | [18] |

| Metabolism | Primarily by CYP2D6, lesser extent by CYP3A4 | - | [19][20] |

| Excretion | ~41.8% in urine, ~51.4% in feces (as metabolites) | - | [21] |

Experimental Protocols

Glucosylceramide Synthase Inhibition Assay (In Vitro)

A common method to assess GCS inhibition involves using cell homogenates or purified enzymes.[22]

-

Enzyme Source: Homogenates of Madin-Darby canine kidney (MDCK) cells or a purified source of GCS.

-

Substrates: Radiolabeled UDP-glucose ([14C]UDP-glucose) and ceramide.

-

Inhibitor: Varying concentrations of this compound.

-

Incubation: The enzyme, substrates, and inhibitor are incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform/methanol).

-

Separation: The radiolabeled glucosylceramide product is separated from the unreacted radiolabeled UDP-glucose using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled glucosylceramide is quantified using liquid scintillation counting or other appropriate detection methods.

-

IC50 Determination: The concentration of eliglustat that inhibits 50% of the GCS activity (IC50) is calculated from a dose-response curve.

Phase 3 Clinical Trial Methodology (ENGAGE and ENCORE)

dot

The pivotal Phase 3 trials, ENGAGE and ENCORE, followed a structured protocol to assess the efficacy and safety of eliglustat.[5][16]

-

Patient Population: Adult patients with a confirmed diagnosis of Gaucher disease type 1.[5][16] Patients in the ENGAGE trial were treatment-naïve, while those in the ENCORE trial had been stabilized on ERT for at least three years.[5][16] An essential inclusion criterion was the determination of the patient's CYP2D6 metabolizer status.[23]

-

Study Design:

-

Treatment Arms:

-

Dosage: The dose of eliglustat was determined based on the patient's CYP2D6 metabolizer status.[12]

-

Efficacy Assessments:

-

Safety Assessments: Monitoring of adverse events, electrocardiograms (ECGs), and clinical laboratory tests.[14][16]

-

Extension Phase: Following the primary analysis period, patients had the option to enroll in an open-label extension phase where all participants received eliglustat.[5][16]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of glucosylceramide synthase. Its mechanism of action directly targets the synthesis of the accumulating substrate in Gaucher disease type 1. Extensive clinical trials have demonstrated its efficacy in both treatment-naïve patients and those switching from enzyme replacement therapy, leading to significant improvements in visceral, hematological, and skeletal parameters. The data presented in this guide underscore the critical role of eliglustat as a first-line oral therapy for a significant portion of the adult GD1 patient population.

References

- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 2. Mechanisms of Gaucher disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 4. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gaucherdisease.org [gaucherdisease.org]

- 7. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gaucherdisease.org [gaucherdisease.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]

- 14. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy | Blood | American Society of Hematology [ashpublications.org]

- 17. Eliglustat compared with imiglucerase in patients with Gaucher's disease type 1 stabilised on enzyme replacement therapy: a phase 3, randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. benchchem.com [benchchem.com]

- 20. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 23. Eliglustat: A Review in Gaucher Disease Type 1 | springermedicine.com [springermedicine.com]

Genz-112638 (Eliglustat Tartrate): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genz-112638, chemically known as eliglustat tartrate and marketed under the trade name Cerdelga®, is a potent, specific, and orally administered inhibitor of glucosylceramide synthase.[1][2][3][4] This document provides a comprehensive technical overview of the discovery and development of Genz-112638, from its conceptualization as a substrate reduction therapy for Gaucher disease to its approval as a first-line treatment. Detailed experimental methodologies, quantitative preclinical and clinical data, and visualizations of its mechanism of action and development pathway are presented to offer a complete resource for researchers and professionals in drug development.

Introduction: The Rationale for Substrate Reduction Therapy

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[5] This deficiency leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, forming what are known as "Gaucher cells."[5] The infiltration of these cells into various organs, including the spleen, liver, and bone marrow, results in a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[5][6]

For many years, the standard of care for Gaucher disease type 1 has been enzyme replacement therapy (ERT), which involves intravenous infusions of a recombinant form of glucocerebrosidase.[5] While effective, the need for regular intravenous administration prompted the search for alternative, orally available treatments. Substrate reduction therapy (SRT) emerged as a promising alternative therapeutic strategy.[5] SRT aims to inhibit the synthesis of glucosylceramide, thereby reducing the amount of substrate that accumulates in the lysosomes and mitigating the downstream pathology of the disease.[5][7] Genz-112638 was developed based on this principle, targeting the enzyme glucosylceramide synthase, which catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][3][8]

Discovery and Preclinical Development

The journey to discover Genz-112638 began with the exploration of inhibitors for glucosylceramide synthase in the 1990s.[9] After licensing patents from the University of Michigan in 2000, Genzyme Corp. further developed these initial findings.[9]

Lead Optimization and In Vitro Potency

Genz-112638 (eliglustat) is a glucosylceramide analogue that was specifically designed to inhibit glucosylceramide synthase.[3][8] Preclinical studies demonstrated its high potency and specificity.

| Parameter | Value | Cell Line | Reference |

| IC50 (GCS Inhibition) | 20 nM | Intact MDCK cells | [1][4] |

| IC50 (GCS Inhibition) | 24 nM | K562 cells | [10] |

Table 1: In Vitro Potency of Genz-112638

The compound showed limited or no activity against a variety of glycosidases, including sucrase and maltase, at concentrations up to 10 μM, highlighting its specificity for glucosylceramide synthase.[1]

Preclinical Pharmacology in Animal Models

Preclinical studies in various animal models, including mice, rats, and dogs, were conducted to assess the in vivo efficacy and pharmacokinetics of Genz-112638. Oral administration of the compound led to significant, dose-related decreases in glucosylceramide content in the spleen, kidney, and liver.[1] In rodent models, Genz-112638 was found to be rapidly metabolized, with a half-life of 15–45 minutes.[1]

Mechanism of Action

Genz-112638 acts as a specific inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose.[1][3] By blocking this initial step in the glycosphingolipid synthesis pathway, eliglustat reduces the production of glucosylceramide, thereby lessening its accumulation in the lysosomes of patients with Gaucher disease.[1][11]

Caption: Mechanism of action of Genz-112638 in Gaucher disease.

Clinical Development

The clinical development of Genz-112638 encompassed a series of Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with Gaucher disease type 1.

Phase I Studies in Healthy Volunteers

Three Phase I studies involving 99 healthy volunteers assessed the safety, tolerability, and pharmacokinetics of Genz-112638.[12] The studies evaluated escalating single doses (up to 20 mg/kg) and multiple doses (up to 200 mg twice daily).[12] The results showed that the drug was well-tolerated, with mild to moderate adverse events such as nausea, dizziness, and vomiting increasing in frequency with higher doses.[12]

Pharmacokinetic Parameters in Healthy Volunteers:

| Parameter | Value | Note | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | - | [12] |

| Terminal Half-life | ~6 hours | Monophasic decline | [12] |

| Effect of Food | Not significant | On rate or extent of absorption | [12] |

| Steady State | Reached at ~60 hours | With twice-daily dosing | [12] |

Table 2: Pharmacokinetic Profile of Genz-112638 in Healthy Volunteers

A key finding from these early studies was the influence of cytochrome P450 2D6 (CYP2D6) metabolizer status on drug exposure, with slower metabolizers showing higher plasma concentrations.[12] This led to the incorporation of CYP2D6 genotyping in subsequent clinical trials and prescribing information.[13]

Phase II Study in Gaucher Disease Type 1 Patients

A multinational, open-label, single-arm Phase II study enrolled 26 patients with Gaucher disease type 1 to evaluate the efficacy, safety, and pharmacokinetics of Genz-112638.[2][14] Patients received either 50 mg or 100 mg twice daily.[2]

Key Efficacy Outcomes from the Phase II Study (at 3 years):

| Parameter | Baseline (Mean ± SD) | Change after 3 Years (Mean ± SD) | % Change | Reference |

| Hemoglobin (g/dL) | 11.3 ± 1.63 | +2.6 ± 1.39 | - | [6] |

| Platelet Count (x10^9/L) | 70,000 ± 21,700 | - | +91% ± 65.9% | [6] |

| Spleen Volume (multiples of normal) | 16.8 ± 9.5 | - | -61% ± 12.2% | [6] |

| Liver Volume (multiples of normal) | 1.7 ± 0.5 | - | -29% ± 15.8% | [6] |

Table 3: Long-term Efficacy Results from the Phase II Clinical Trial

The study demonstrated clinically meaningful improvements in hematologic and visceral parameters, and the drug was well-tolerated over the long term.[6]

Phase III Clinical Trials

Two pivotal Phase III trials, ENGAGE and ENCORE, were conducted to establish the efficacy and safety of Genz-112638 for the treatment of Gaucher disease type 1.[13]

The ENGAGE trial was a randomized, double-blind, placebo-controlled study involving 40 treatment-naïve patients.[13][15] The primary endpoint was the percent change in spleen volume after 9 months of treatment.[13]

Primary and Secondary Efficacy Outcomes from the ENGAGE Trial (at 9 months):

| Parameter | Genz-112638 (Mean Change) | Placebo (Mean Change) | Treatment Difference | p-value | Reference |

| Spleen Volume (% change) | -28% | +2% | -30% | <0.0001 | [13] |

| Hemoglobin (g/dL) | +1.22 | - | - | <0.0001 | [16] |

| Liver Volume (% change) | -6.6% | - | - | 0.0072 | [16] |

| Platelet Count (% change) | +41% | - | - | <0.0001 | [16] |

Table 4: Efficacy Results from the ENGAGE Phase III Clinical Trial

Long-term data from the open-label extension of the ENGAGE trial showed sustained improvements in all clinical manifestations for up to 4.5 years.[15]

The ENCORE trial was a randomized, open-label, non-inferiority study that compared Genz-112638 to imiglucerase (an ERT) in 159 patients who were already stabilized on ERT.[17] The primary endpoint was the percentage of patients who remained stable after 12 months of treatment based on a composite of spleen volume, liver volume, hemoglobin, and platelet count.[3]

The results demonstrated that Genz-112638 was non-inferior to imiglucerase in maintaining disease stability in this patient population.[18]

Drug Development and Approval Workflow

The development of Genz-112638 followed a structured path from initial discovery to regulatory approval.

Caption: The discovery and development workflow of Genz-112638.

Genz-112638, as Cerdelga, received its first global approval from the U.S. Food and Drug Administration (FDA) in August 2014 for the long-term treatment of adult patients with Gaucher disease type 1.[9][19][20]

Experimental Protocols

Chemical Synthesis of Genz-112638 (Eliglustat)

A detailed synthesis of eliglustat has been described in the literature. One common route begins with the reaction of bromoacetyl bromide with phenol, followed by cyclization with (S)-(+)-phenylglycinol to form 5(S)-phenylmorpholin-2-one.[8] This intermediate then undergoes a series of reactions including coupling with benzodioxane-6-carboxaldehyde, opening of the resulting adduct with pyrrolidine, reduction, and finally coupling with an octanoic acid derivative to yield eliglustat.[8]

Glucosylceramide Synthase Inhibition Assay

The inhibitory activity of Genz-112638 on glucosylceramide synthase can be determined using a cell-based assay. A common method involves measuring the effect of the compound on the cell surface levels of gangliosides GM1 and GM3, which are downstream products of glucosylceramide, in cell lines such as K562 or B16/F10.[10]

Protocol Outline:

-

Cell Culture: Culture K562 or B16/F10 cells in appropriate media.

-

Compound Incubation: Incubate the cells with varying concentrations of Genz-112638 (e.g., 0.6-1000 nM) for 72 hours.

-

Staining: Harvest the cells and stain for cell surface GM1 or GM3 using a fluorescently labeled cholera toxin subunit B or a specific antibody, respectively.

-

Flow Cytometry: Quantify the fluorescence of the stained cells using a flow cytometer.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of Genz-112638 that causes a 50% reduction in cell surface ganglioside levels.[10]

Clinical Trial Methodologies

The Phase II trial was an open-label, single-arm study in 26 adult patients with Gaucher disease type 1 who had not been on treatment for the previous 12 months.[6] Key inclusion criteria included splenomegaly with thrombocytopenia and/or anemia.[2] The primary efficacy endpoint was a composite, requiring improvement in at least two of the following three parameters after 52 weeks: hemoglobin level, platelet count, and spleen volume.[5]

The ENGAGE trial was a randomized, double-blind, placebo-controlled, multinational study in 40 treatment-naïve adult patients with Gaucher disease type 1.[13] Patients were required to have splenomegaly in addition to thrombocytopenia and/or anemia at entry.[13] Participants were randomized 1:1 to receive either Genz-112638 (50 or 100 mg twice daily based on plasma concentrations) or a placebo for 9 months.[13] The primary efficacy endpoint was the percentage change in spleen volume from baseline to 9 months.[13]

The ENCORE trial was a randomized, open-label, active-controlled, non-inferiority, multicenter study in 159 adult patients with Gaucher disease type 1 who had been previously treated and stabilized with ERT for at least 3 years.[3] Patients were randomized 2:1 to either switch to Genz-112638 or continue on imiglucerase for a 12-month primary analysis period.[19] The primary endpoint was the percentage of patients who remained stable across a composite of four clinical parameters: spleen volume, liver volume, hemoglobin concentration, and platelet count.[3]

Conclusion

The discovery and development of Genz-112638 (this compound) represents a significant advancement in the treatment of Gaucher disease type 1. Through a well-defined development program, from targeted preclinical studies to robust Phase III clinical trials, Genz-112638 has been established as a safe and effective oral substrate reduction therapy. Its approval provides a valuable and more convenient alternative to intravenous enzyme replacement therapy for a broad population of adult patients, marking a successful translation of the substrate reduction concept into a clinically meaningful therapeutic.

References

- 1. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof - Google Patents [patents.google.com]

- 9. Table 23, Details of Extension Studies – ENGAGE and ENCORE - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A phase 2 study of this compound (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. A phase 2 study of this compound (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo [mdpi.com]

- 19. Cerdelga® ERT Switch Patient Trial | For US HCPs [pro.campus.sanofi]

- 20. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Glucosylceramide Synthase Inhibition: A Technical Guide to the Structural and Functional Analogs of Eliglustat

For Immediate Release

A Deep Dive into the Molecular World of Eliglustat Analogs for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analogs of Eliglustat tartrate, a cornerstone of substrate reduction therapy for Gaucher disease type 1. By exploring the chemical nuances and biological activities of related compounds, this document aims to equip researchers and drug development professionals with a thorough understanding of the landscape of glucosylceramide synthase (GCS) inhibitors.

Introduction: The Role of Eliglustat in Substrate Reduction Therapy

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme glucocerebrosidase. Eliglustat, a ceramide analog, functions by inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] This mode of action, known as substrate reduction therapy (SRT), aims to balance the synthesis and degradation of glucosylceramide, thereby alleviating the pathological accumulation.[1]

Structural Analogs of Eliglustat

The quest for more potent, selective, and brain-penetrant GCS inhibitors has led to the development of numerous structural analogs of Eliglustat. These efforts have largely focused on modifications of the D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) pharmacophore, the foundational structure from which Eliglustat was derived.

A key structural analog is Eliglustat-d4 , a deuterated version of the parent drug. In Eliglustat-d4, four hydrogen atoms on the 2,3-dihydro-1,4-benzodioxin moiety are replaced by deuterium atoms. This isotopic substitution does not alter the core chemical structure or pharmacodynamic properties but provides a distinct mass for use as an internal standard in pharmacokinetic and metabolic studies.[3]

Further modifications to the PDMP scaffold have explored the impact of varying the acyl chain length and the cyclic amine moiety. Research has shown that increasing the acyl chain length from 10 to 16 carbons and replacing the morpholine ring with a less polar pyrrolidine ring can significantly enhance the inhibitory efficacy against GCS.[4]

One of the most potent analogs developed to date is CCG-203586 (2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide). This compound exhibits low nanomolar inhibition of GCS and, crucially, shows reduced recognition by the P-glycoprotein (MDR1) transporter, a key factor limiting the brain penetration of many drugs.

Functional Analogs of Eliglustat

Beyond direct structural derivatives, other compounds function as GCS inhibitors through different chemical scaffolds. Miglustat (N-butyldeoxynojirimycin) is an iminosugar that mimics the glucose moiety of glucosylceramide, in contrast to Eliglustat which is a ceramide analog.[5] While both inhibit the same enzyme, their distinct chemical natures lead to different pharmacological profiles and side-effect profiles.

The table below summarizes the quantitative data for Eliglustat and its key analogs.

| Compound | Target | IC50 (in vitro) | IC50 (cell-based) | Key Features | Reference(s) |

| Eliglustat | Glucosylceramide Synthase (GCS) | 115 nM (MDCK cell homogenates) | 20 nM (intact MDCK cells) | Ceramide analog, approved for Gaucher disease type 1. | [2] |

| Eliglustat-d4 | Glucosylceramide Synthase (GCS) | Expected to be identical to Eliglustat | Expected to be identical to Eliglustat | Deuterated analog for pharmacokinetic studies. | [3] |

| PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | Glucosylceramide Synthase (GCS) | Not explicitly reported in provided abstracts | Varies with cell type and conditions | Foundational GCS inhibitor, ceramide analog. | [4] |

| PPMP ((±)-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) | Glucosylceramide Synthase (GCS) | Not explicitly reported in provided abstracts | Varies with cell type and conditions | PDMP analog with a longer acyl chain. | [6] |

| CCG-203586 | Glucosylceramide Synthase (GCS) | ~27 nM | 13.7 nM (WT-MDCKII cells), 31.7 nM (MDR1-MDCKII cells) | Potent inhibitor with reduced MDR1 recognition and potential for brain penetration. | [7] |

| Miglustat | Glucosylceramide Synthase (GCS) | Not explicitly reported in provided abstracts | Varies with cell type and conditions | Iminosugar, glucose analog. | [5] |

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common method for determining the inhibitory activity of compounds against GCS in a cell-free system.

Materials:

-

Microsomal protein fraction (as enzyme source)

-

Radiolabeled UDP-glucose (e.g., [¹⁴C]UDP-glucose)

-

Ceramide substrate (e.g., C6-ceramide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Inhibitor compound of interest

-

Scintillation cocktail and counter

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, microsomal protein (e.g., 50 µg), and the ceramide substrate.

-

Inhibitor Addition: Add varying concentrations of the inhibitor compound or vehicle control to the reaction mixtures.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled UDP-glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable solvent, such as chloroform/methanol (2:1, v/v).

-

Lipid Extraction: Perform a lipid extraction to separate the radiolabeled glucosylceramide product from the unreacted UDP-glucose.

-

Quantification: Analyze the amount of radioactivity in the lipid phase using a scintillation counter.

-

Data Analysis: Calculate the GCS activity as the rate of formation of radiolabeled glucosylceramide. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Glucosylceramide Synthase (GCS) Activity Assay

This protocol outlines a method to assess the inhibition of GCS activity in intact cells using a fluorescently labeled ceramide analog.

Materials:

-

Cultured cells (e.g., MDCK cells)

-

Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

-

Cell culture medium

-

Inhibitor compound of interest

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor compound or vehicle control for a specified period.

-

Substrate Addition: Add the fluorescently labeled ceramide to the cell culture medium and incubate for a defined time to allow for cellular uptake and metabolism.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the lipids using an appropriate solvent system.

-

HPLC Analysis: Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using HPLC with fluorescence detection.

-

Quantification: Quantify the amount of fluorescent glucosylceramide produced in each sample.

-

Data Analysis: Calculate the percentage of GCS inhibition at each inhibitor concentration and determine the IC50 value.

Visualizing the Molecular Landscape

Signaling Pathway of Glucosylceramide Synthesis

The following diagram illustrates the central role of glucosylceramide synthase in the sphingolipid biosynthesis pathway and the point of inhibition by Eliglustat and its analogs.

References

- 1. scriptsandstatistics.wordpress.com [scriptsandstatistics.wordpress.com]

- 2. blocksandarrows.com [blocksandarrows.com]

- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Effect of Eliglustat Tartrate on Glycosphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat tartrate, an oral substrate reduction therapy, represents a significant advancement in the management of Gaucher disease type 1. By specifically inhibiting glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids, eliglustat effectively reduces the accumulation of glucosylceramide, the primary pathogenic substrate in Gaucher disease. This technical guide provides an in-depth review of the mechanism of action of eliglustat, its impact on glycosphingolipid metabolism, and a summary of key clinical trial data. Detailed methodologies for relevant experimental protocols are also presented to facilitate further research and development in this area.

Introduction to Glycosphingolipid Metabolism and Gaucher Disease

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, playing crucial roles in cell signaling, recognition, and adhesion. The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS).[1][2] Subsequent glycosylation steps lead to the formation of a diverse array of complex GSLs.